molecular formula C16H19NO2S B4973621 N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide

N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B4973621
M. Wt: 289.4 g/mol
InChI Key: NVHNWSNFCIZDHY-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . The presence of the tert-butyl and methoxy groups on the phenyl ring enhances the compound’s stability and reactivity, making it a valuable molecule for various scientific research applications.

Chemical Reactions Analysis

N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide can be compared with other similar compounds:

This compound stands out due to its unique combination of functional groups, which enhance its stability, reactivity, and biological activities.

Properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-16(2,3)11-7-8-13(19-4)12(10-11)17-15(18)14-6-5-9-20-14/h5-10H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHNWSNFCIZDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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